Cas no 1531566-06-9 (4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one)
![4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one structure](https://www.kuujia.com/scimg/cas/1531566-06-9x500.png)
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrrolo[3,4-b]pyridin-5-one, 4-bromo-6,7-dihydro-
- 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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- Inchi: 1S/C7H5BrN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11)
- InChI Key: HHVDENHKPJOSRB-UHFFFAOYSA-N
- SMILES: C12CNC(=O)C1=C(Br)C=CN=2
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EM3H-500mg |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 500mg |
$2730.00 | 2024-06-20 | |
1PlusChem | 1P01EM3H-1g |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 1g |
$3482.00 | 2024-06-20 | |
1PlusChem | 1P01EM3H-2.5g |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 2.5g |
$6765.00 | 2024-06-20 | |
A2B Chem LLC | AX60637-10g |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 10g |
$12562.00 | 2024-04-20 | |
Aaron | AR01EMBT-500mg |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 500mg |
$2993.00 | 2025-02-10 | |
Aaron | AR01EMBT-1g |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 1g |
$3830.00 | 2025-02-10 | |
A2B Chem LLC | AX60637-100mg |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 100mg |
$1045.00 | 2024-04-20 | |
A2B Chem LLC | AX60637-50mg |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 50mg |
$809.00 | 2024-04-20 | |
Enamine | EN300-6493575-0.05g |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 0.05g |
$735.0 | 2023-05-31 | |
Enamine | EN300-6493575-10.0g |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one |
1531566-06-9 | 95% | 10g |
$11900.0 | 2023-05-31 |
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Introduction to 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1531566-06-9)
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1531566-06-9) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 4-position of the pyrrolopyridine ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development endeavors.
The chemical structure of 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is characterized by a fused five-membered pyrrole ring and a six-membered pyridine ring, with a ketone group at the 5-position. The bromine substituent at the 4-position not only enhances the reactivity and stability of the molecule but also influences its pharmacokinetic properties. This structural feature makes it an attractive scaffold for the design and synthesis of novel bioactive compounds.
Recent studies have highlighted the potential of 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one in various therapeutic areas. One notable application is in the field of oncology. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one selectively inhibits the growth of human breast cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
In addition to its antiproliferative properties, 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. These findings suggest that 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one may have therapeutic potential in treating inflammatory disorders.
The pharmacokinetic properties of 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and good tissue penetration make it suitable for both systemic and localized treatments. Furthermore, the compound's low toxicity profile in preclinical models suggests that it may be safe for use in clinical settings.
The synthetic accessibility of 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale. These methods typically involve multistep reactions starting from readily available starting materials such as pyrrole derivatives and pyridine derivatives. The ability to synthesize this compound efficiently and cost-effectively is crucial for advancing its development into clinical trials.
In conclusion, 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1531566-06-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its potential use in treating various diseases.
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